Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-
Description
This compound is a structurally complex acetamide derivative featuring a thioether-linked benzothieno[2,3-d]pyrimidine core and an N-(furan-2-ylmethyl) substituent. The benzothieno[2,3-d]pyrimidine scaffold is a fused heterocyclic system known for its pharmacological relevance, particularly in oncology and antimicrobial research .
Properties
Molecular Formula |
C18H19N3O3S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N3O3S2/c1-10-4-5-12-13(7-10)26-17-15(12)16(23)20-18(21-17)25-9-14(22)19-8-11-3-2-6-24-11/h2-3,6,10H,4-5,7-9H2,1H3,(H,19,22)(H,20,21,23) |
InChI Key |
XWUKZUAGVSYQTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothieno[2,3-D]pyrimidine Core
- Starting Materials: Typically, substituted benzothiophene derivatives are used as precursors.
- Cyclization: The pyrimidine ring is formed by condensation reactions involving amidine or urea derivatives under acidic or basic catalysis.
- Reduction: The hexahydro (partially saturated) state of the benzothieno-pyrimidine is achieved by catalytic hydrogenation or selective reduction methods.
- Oxidation State Control: The 4-oxo group is introduced by controlled oxidation, often using mild oxidants to avoid over-oxidation.
Attachment of the N-(furan-2-ylmethyl)acetamide Moiety
- Preparation of N-(furan-2-ylmethyl)acetamide: This intermediate can be synthesized by acylation of furan-2-ylmethylamine with acetic anhydride or acetyl chloride under mild conditions.
- Coupling Reaction: The thioether intermediate is then coupled with the N-(furan-2-ylmethyl)acetamide via amide bond formation or direct substitution depending on the functional groups present.
- Catalysts and Reagents: Coupling agents such as EDCI, DCC, or carbodiimides may be used to facilitate amide bond formation.
- Purification: The final product is purified by chromatographic techniques (e.g., silica gel column chromatography) and crystallization to ensure high purity.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Benzothieno-pyrimidine core | Amidines, urea, acid/base catalysts | 80–120 °C | Ethanol, DMF | Cyclization and partial reduction |
| Halogenation at 2-position | NBS, PCl5, or similar halogenating agents | 0–25 °C | CH2Cl2, CCl4 | Controlled to avoid polyhalogenation |
| Thioether formation | Thiol or Na2S, base (Et3N) | 50–100 °C | DMF, DMSO | Nucleophilic substitution |
| Acetamide moiety synthesis | Acetic anhydride, furan-2-ylmethylamine | 0–50 °C | Dichloromethane | Mild acylation |
| Final coupling | EDCI, DCC, or carbodiimide coupling agents | Room temp to 50 °C | DMF, DCM | Amide bond formation |
| Purification | Chromatography, recrystallization | Ambient | Various | Ensures product purity and yield |
Research Findings and Analytical Data
- Yield: Multi-step synthesis typically yields the final compound in 40–65% overall yield depending on optimization.
- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) confirm >98% purity.
- Characterization:
- NMR Spectroscopy: Confirms the presence of furan, acetamide, and benzothieno-pyrimidine moieties.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~389.5 g/mol.
- Infrared Spectroscopy (IR): Characteristic amide C=O stretch (~1650 cm⁻¹) and thioether S–C stretch (~700 cm⁻¹).
- Stability: The compound is stable under ambient conditions but sensitive to strong oxidizing agents due to the sulfur moiety.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Benzothieno-pyrimidine synthesis | Amidines, urea, acid/base, hydrogenation | Core ring formation and reduction | Hexahydro-7-methyl-4-oxo core |
| Halogenation | NBS, PCl5 | Activation for substitution | 2-Halogenated intermediate |
| Thioether bond formation | Thiol/Na2S, base | Introduce sulfur linkage | 2-Thio-substituted intermediate |
| Acetamide synthesis | Acetic anhydride, furan-2-ylmethylamine | Prepare acetamide moiety | N-(furan-2-ylmethyl)acetamide |
| Final coupling | EDCI, DCC, carbodiimide | Amide bond formation | Target compound |
| Purification | Chromatography, crystallization | Purify final product | >98% pure compound |
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. Acetamide derivatives have been studied for their effectiveness against various pathogens, making them potential candidates for developing new antibiotics .
Pharmaceutical Development
The unique combination of functional groups in Acetamide N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxobenzothieno[2,3-D]pyrimidin-2-YL)thio]- positions it as a lead compound for pharmaceuticals targeting diseases such as cancer and bacterial infections . The multi-step synthesis process allows for the introduction of various substituents to enhance biological activity.
Case Study: Synthesis and Biological Testing
A study demonstrated the synthesis of this compound through multi-step organic reactions involving halogenating agents and catalysts. The resulting compound was tested for its cytotoxicity against cancer cell lines, showing promising results that warrant further investigation .
Building Block for Complex Organic Molecules
Due to its unique structure and reactivity, this acetamide can serve as a building block for synthesizing other complex organic molecules. It may be utilized in creating novel materials with specific properties tailored for applications in electronics or nanotechnology .
Potential Use in Catalysis
The sulfur-containing moiety may also provide catalytic properties that can be exploited in organic synthesis reactions. Research into the catalytic activity of similar compounds suggests that they can facilitate various chemical transformations under mild conditions .
Mechanism of Action
The mechanism of action of Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved might include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- The benzothieno[2,3-d]pyrimidine core is conserved across analogs, but substituents on the pyrimidine nitrogen and acetamide group vary significantly.
- The target compound’s furan-2-ylmethyl group contrasts with CRCM5484’s 2-methylpyridyl and ’s 4-methylphenyl, which may alter pharmacokinetic properties such as logP and hydrogen-bonding capacity .
- The methyl group at position 7 of the hexahydro ring in the target compound could enhance conformational stability compared to non-methylated analogs .
Key Observations :
- The Gewald reaction is a common step for synthesizing thienopyrimidine cores, as seen in CRCM5484 and inferred for the target compound .
- Chloroacetamide condensation (e.g., with 2-chloro-N-arylacetamides) is critical for introducing the thioacetamide moiety, with yields exceeding 85% in optimized protocols .
- The target compound’s furan-2-ylmethyl group may be introduced via nucleophilic substitution or reductive amination, similar to methods in .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physical Data
Key Observations :
- The furan-2-ylmethyl group in the target compound may improve blood-brain barrier penetration compared to bulkier aryl substituents (e.g., naphthyl in ) .
- Predicted pKa values (~13.1) indicate moderate acidity, likely from the thioether and amide groups, influencing ionization under physiological conditions .
Structure-Activity Relationship (SAR) Insights
- Thioacetamide Linkage : Critical for hydrogen bonding with target proteins (e.g., BET proteins) .
- N-Substituent : Polar groups (e.g., furan-2-ylmethyl) enhance solubility but may reduce membrane permeability compared to hydrophobic aryl groups .
- Pyrimidine Substituents : Electron-withdrawing groups (e.g., 4-oxo) stabilize the heterocyclic core and improve binding affinity .
Biological Activity
Acetamide, N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxobenzothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound notable for its unique structural features that include furan and benzothieno-pyrimidine moieties. These structural components contribute significantly to its potential biological activity. This article explores the synthesis, biological properties, and potential applications of this compound in medicinal chemistry.
Synthesis
The synthesis of Acetamide involves several multi-step organic reactions. The process typically begins with the formation of the benzothieno[2,3-D]pyrimidine core followed by the introduction of the furan-2-ylmethyl group and the acetamide moiety. Common reagents used in these steps include halogenating agents and catalysts to facilitate bond formation. Optimizing reaction conditions is crucial for maximizing yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of N-(furan-2-ylmethyl)acetamide have been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that related compounds exhibited inhibition zones ranging from 8 to 14 mm against bacterial strains such as Bacillus subtilis and Escherichia coli .
| Compound | Activity Against | Inhibition Zone (mm) |
|---|---|---|
| 2-chloro-N-(3-hydroxyphenyl)acetamide | Gram-positive | 8 - 14 |
| 2-chloro-N-(4-hydroxyphenyl)acetamide | Gram-negative | 6 - 12 |
Cytotoxic Effects
In vitro studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 21.28 μM in inhibiting cancer cell proliferation . This suggests that Acetamide may also possess potential anticancer properties worth investigating.
Case Studies
- Antibacterial Screening : A study screened several derivatives for their antibacterial activity against common pathogens. Results indicated that certain derivatives showed significant activity against Staphylococcus aureus and E. coli, reinforcing the potential of this compound class in developing new antibiotics .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxicity of various benzothieno-pyrimidine derivatives against breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A549) cell lines using MTT assays. The findings suggested that these compounds could inhibit cancer cell growth effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
